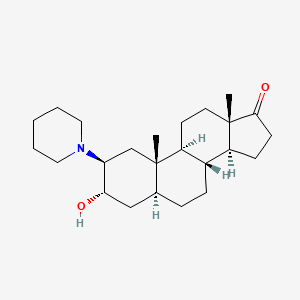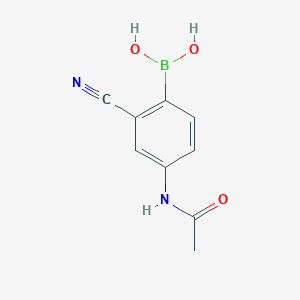
2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate is a chemical compound that belongs to the class of organic compounds known as dioxolopyrans. These compounds contain a dioxole ring fused to a pyran ring. The compound is often used in various chemical and biological research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate typically involves the protection of the hydroxyl groups in the fructopyranose ring. This is achieved by reacting the fructopyranose with acetone in the presence of an acid catalyst to form the isopropylidene derivative. The methanesulfonate group is then introduced by reacting the protected fructopyranose with methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Hydrolysis: The isopropylidene group can be hydrolyzed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid are commonly employed.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the fructopyranose.
Hydrolysis: The major product is the deprotected fructopyranose with free hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: The compound is explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The isopropylidene group protects the hydroxyl groups, allowing selective reactions to occur at other sites on the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside
- Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranosiduronic acid
- Sulfamic Acid 2,3-O-(1-Methylethylidene)-4,5-O-Sulfonyl-Beta-Fructopyranose Ester
Uniqueness
2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate is unique due to its specific combination of protective groups and reactive sites. This allows for selective reactions and makes it a valuable intermediate in synthetic chemistry. Its structural properties also make it useful in studying carbohydrate-related biological processes.
Eigenschaften
Molekularformel |
C10H18O8S |
|---|---|
Molekulargewicht |
298.31 g/mol |
IUPAC-Name |
[(3aS,6R,7R,7aS)-6,7-dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl methanesulfonate |
InChI |
InChI=1S/C10H18O8S/c1-9(2)17-8-7(12)6(11)4-15-10(8,18-9)5-16-19(3,13)14/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10+/m1/s1 |
InChI-Schlüssel |
JNVWMGJXDFVSJN-ODXREFDESA-N |
Isomerische SMILES |
CC1(O[C@H]2[C@@H]([C@@H](CO[C@]2(O1)COS(=O)(=O)C)O)O)C |
Kanonische SMILES |
CC1(OC2C(C(COC2(O1)COS(=O)(=O)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



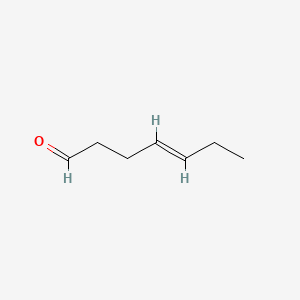
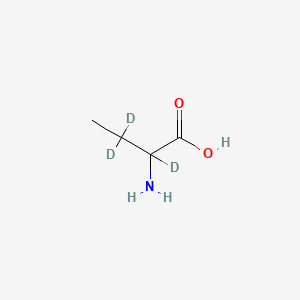


![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B13408366.png)

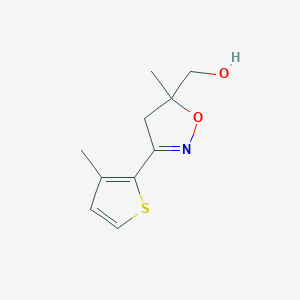
![6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13408390.png)
